2-(Hept-1-YN-1-YL)-1-methylpyrrolidine
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Overview
Description
2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a heptynyl group at the second position and a methyl group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylpyrrolidine with a heptynyl halide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by the addition of the heptynyl halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Hept-1-YN-1-YL)-1-methylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of N-substituted pyrrolidines.
Scientific Research Applications
2-(Hept-1-YN-1-YL)-1-methylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-(Hept-1-YN-1-YL)-1-methylpyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .
Comparison with Similar Compounds
Similar Compounds
2-(Hept-1-YN-1-YL)pyridine-3-carbonitrile: Similar structure with a pyridine ring instead of a pyrrolidine ring.
1-Methyl-2-(prop-2-YN-1-YL)pyrrolidine: Similar structure with a shorter alkyne chain.
2-(Hept-1-YN-1-YL)-1-ethylpyrrolidine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
2-(Hept-1-YN-1-YL)-1-methylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the heptynyl group and the pyrrolidine ring makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
87143-81-5 |
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Molecular Formula |
C12H21N |
Molecular Weight |
179.30 g/mol |
IUPAC Name |
2-hept-1-ynyl-1-methylpyrrolidine |
InChI |
InChI=1S/C12H21N/c1-3-4-5-6-7-9-12-10-8-11-13(12)2/h12H,3-6,8,10-11H2,1-2H3 |
InChI Key |
MAUDFOZOWWUZBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC#CC1CCCN1C |
Origin of Product |
United States |
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